molecular formula C23H21FN4O3 B3402232 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1049328-69-9

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B3402232
CAS No.: 1049328-69-9
M. Wt: 420.4 g/mol
InChI Key: BOPKIMXUTLKGEL-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone features a pyridazine core substituted with a benzodioxol moiety, linked via a piperazine ring to a 4-fluorophenyl ethanone group.

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c24-18-4-1-16(2-5-18)13-23(29)28-11-9-27(10-12-28)22-8-6-19(25-26-22)17-3-7-20-21(14-17)31-15-30-20/h1-8,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPKIMXUTLKGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table highlights critical differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine Benzo[d][1,3]dioxol-5-yl, 4-fluorophenyl ethanone, piperazine linker ~450 (estimated) Combines pyridazine’s planar geometry with benzodioxole’s electron density.
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone Piperazine-methanone Chloro-methoxyphenyl, benzodioxol-methyl ~401.85 Chlorine and methoxy groups enhance lipophilicity and steric bulk.
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME Piperazine-oxime Benzhydryl group, 4-fluorophenyl ethanone, O-methyloxime 417.50 Oxime group introduces potential metabolic instability.
(4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone Pyrazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine core, 4-fluorophenyl, tolyl-methyl ~600 (estimated) Bulky pyrazolo-pyrimidine core may restrict conformational flexibility.
{1-[6-(Benzo[1,3]dioxol-5-ylamino)-5-nitro-pyrimidin-4-yl]-piperidin-4-yl}-(4-fluoro-phenyl)-methanone Pyrimidine Benzo[1,3]dioxol-5-ylamino, 4-fluorophenyl, nitro group ~500 (estimated) Nitro group increases electrophilicity and potential toxicity.

Pharmacological and Physicochemical Implications

Benzodioxol’s electron density may improve binding to enzymes like PARP-1, similar to benzofuran derivatives , though direct evidence is lacking. In contrast, the chloro-methoxyphenyl group in increases molecular weight and lipophilicity (ClogP ~3.5 vs.

Piperazine Linker Flexibility: The piperazine linker in the target compound and provides conformational flexibility, aiding in target engagement.

Heterocyclic Core Variations :

  • Pyridazine (target) vs. pyrimidine () vs. pyrazolo-pyrimidine (): Pyridazine’s smaller ring size and nitrogen positioning alter hydrogen-bonding capacity. Pyrazolo-pyrimidine cores () are common in kinase inhibitors, suggesting divergent therapeutic applications.

Functional Group Impact: The 4-fluorophenyl group in the target compound and enhances metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity also influences electronic interactions with targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

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